N-Acetylisoleucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

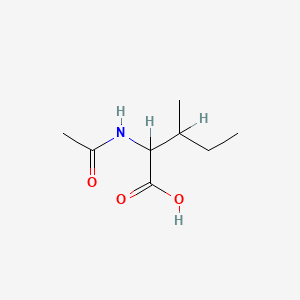

N-Acetylisoleucine is a derivative of the amino acid isoleucine, where an acetyl group is attached to the nitrogen atom of the isoleucine molecule This compound is known for its role as a human metabolite and is involved in various biological processes

准备方法

Synthetic Routes and Reaction Conditions

N-Acetylisoleucine can be synthesized through the acetylation of isoleucine. The process typically involves the reaction of isoleucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any degradation of the amino acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic acetylation. Enzymes like N-acetyltransferases can be used to catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine, producing this compound with high specificity and yield.

化学反应分析

Types of Reactions

N-Acetylisoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of this compound derivatives with oxidized side chains.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.

科学研究应用

Chemical Properties and Mechanism of Action

N-Acetylisoleucine (C₈H₁₅NO₃) is classified as an N-acyl-alpha amino acid. It is biologically available as an N-terminal capped form of L-isoleucine, which influences its interaction with cellular transport mechanisms. The compound primarily interacts with the monocarboxylate transporter type 1 (MCT1) , facilitating its uptake into cells. This transporter has a ubiquitous expression across tissues, making this compound suitable for widespread distribution in the body .

Scientific Research Applications

This compound has several notable applications in scientific research:

- Chemistry : It is utilized as a building block in peptide synthesis and serves as a model compound for studying acetylation reactions. This role is crucial for understanding protein modifications and the synthesis of bioactive compounds .

- Biology : As a metabolite in various biochemical pathways, this compound is studied for its role in protein modification and metabolic regulation. Its presence has been noted in organisms such as Schizosaccharomyces pombe and Saccharomyces cerevisiae, indicating its biological significance .

- Medicine : The compound is being investigated for its therapeutic effects, particularly in neurological disorders. Ongoing clinical trials are evaluating its efficacy in conditions like cerebellar ataxia, Niemann-Pick disease type C, and GM2 gangliosidoses .

- Industry : this compound is used in pharmaceutical production and as a precursor for synthesizing other bioactive compounds. Its industrial applications leverage its chemical stability and reactivity .

Clinical Applications

This compound's potential therapeutic benefits are being explored in various clinical contexts:

- Neurological Disorders : Research indicates that this compound may have neuroprotective properties. Clinical trials are assessing its effectiveness in treating conditions characterized by motor dysfunction and cognitive decline .

- Muscle Preservation : Studies have shown that elevated levels of this compound correlate with muscle preservation during treatments that typically lead to muscle wasting. This suggests a protective role against muscle atrophy, particularly in patients undergoing specific nutritional interventions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant differences compared to other amino acids. It has been detected in human hair samples, suggesting its potential as a biomarker for metabolic conditions like diabetes. Research indicates that it may influence insulin secretion from pancreatic β-cells, highlighting its relevance in glucose homeostasis .

Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Chemistry | Building block for peptide synthesis | Model compound for acetylation studies |

| Biology | Metabolite involved in biochemical pathways | Studied in yeast models |

| Medicine | Therapeutic potential for neurological disorders | Clinical trials for cerebellar ataxia |

| Industry | Precursor for pharmaceuticals | Used in synthesis of bioactive compounds |

Case Studies Overview

作用机制

The mechanism by which N-Acetylisoleucine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and deacetylation processes, influencing various metabolic pathways. The molecular targets and pathways involved include those related to protein synthesis, energy metabolism, and signal transduction.

相似化合物的比较

N-Acetylisoleucine can be compared with other N-acetylated amino acids, such as N-Acetylvaline and N-Acetylleucine. These compounds share similar structural features but differ in their side chains, leading to variations in their biological activities and applications. This compound is unique due to its specific interactions with enzymes and receptors, which can result in distinct metabolic and therapeutic effects.

List of Similar Compounds

- N-Acetylvaline

- N-Acetylleucine

- N-Acetylmethionine

- N-Acetylphenylalanine

属性

CAS 编号 |

33601-90-0 |

|---|---|

分子式 |

C8H15NO3 |

分子量 |

173.21 g/mol |

IUPAC 名称 |

(2S,3R)-2-acetamido-3-methylpentanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |

InChI 键 |

JDTWZSUNGHMMJM-VDTYLAMSSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

手性 SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C |

规范 SMILES |

CCC(C)C(C(=O)O)NC(=O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。